3-Hydroxy-7-methyloctanoic acid
Overview
Description
3-Hydroxy-7-methyloctanoic acid is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Role in Enzymatic Processes : A study discovered that a compound related to 3-Hydroxy-7-methyloctanoic acid plays a significant role in inhibiting enzymes like aminopeptidase B and leucine aminopeptidase. This was demonstrated through the X-ray structure determination of a similar compound (Nakamura et al., 1976).
Application in Pheromone Synthesis : The synthesis of similar compounds, such as 4-methyloctanoic acid, has been explored for use in olfactory trapping of certain beetles, indicating potential applications in pest control (Ragoussis et al., 2007).
Environmental Marker Analysis : A method for quantitative profiling of 3-hydroxy fatty acids (closely related to 3-Hydroxy-7-methyloctanoic acid) in environmental samples was developed, suggesting its use in estimating endotoxin levels in various samples (Uhlig et al., 2016).
Perfume and Aroma Industry Applications : The synthesis of Methyl 3-methyloctanoate, a key perfume component derived from a similar compound, has been explored for use in cosmetics, drinks, and foods (Kim et al., 2005).
Potential in Wine Aroma : A volatile component, 4-hydroxy-3-methyloctanoic acid gamma-lactone, identified in oak-aged wines, suggests its extraction from oak wood during aging and its influence on the aroma of wines (Kepner et al., 1972).
Medical Imaging Applications : Compounds like [1-11C]-3-(R,S)-methylocatanoic acid have shown potential as PET markers for imaging medium-chain fatty acid metabolism in vivo (Kawashima et al., 1997).
Antimicrobial and Antiproliferative Effects : A study on derivatives of 3-hydroxyoctanoic acid, a similar compound, showed antimicrobial activity against various bacteria and fungi but limited antiproliferative effects on mammalian cells (Radivojević et al., 2015).
Metabolic Studies : Metabolism of related compounds like 2-Methyloctanoic acid by liver mitochondria was investigated, highlighting its potential role in biochemical pathways (Dean & Whitehouse, 1966).
properties
IUPAC Name |
3-hydroxy-7-methyloctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSDOFWLDXJRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyloctanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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